Methyl 2-amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate Methyl 2-amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 825602-70-8
VCID: VC21483695
InChI: InChI=1S/C17H14ClNO6/c1-23-17(22)13-12(9-4-2-3-5-10(9)18)15-14(25-16(13)19)11(21)6-8(7-20)24-15/h2-6,12,20H,7,19H2,1H3
SMILES: COC(=O)C1=C(OC2=C(C1C3=CC=CC=C3Cl)OC(=CC2=O)CO)N
Molecular Formula: C17H14ClNO6
Molecular Weight: 363.7g/mol

Methyl 2-amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate

CAS No.: 825602-70-8

Cat. No.: VC21483695

Molecular Formula: C17H14ClNO6

Molecular Weight: 363.7g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate - 825602-70-8

Specification

CAS No. 825602-70-8
Molecular Formula C17H14ClNO6
Molecular Weight 363.7g/mol
IUPAC Name methyl 2-amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate
Standard InChI InChI=1S/C17H14ClNO6/c1-23-17(22)13-12(9-4-2-3-5-10(9)18)15-14(25-16(13)19)11(21)6-8(7-20)24-15/h2-6,12,20H,7,19H2,1H3
Standard InChI Key WHYIAIPWMMACBH-UHFFFAOYSA-N
SMILES COC(=O)C1=C(OC2=C(C1C3=CC=CC=C3Cl)OC(=CC2=O)CO)N
Canonical SMILES COC(=O)C1=C(OC2=C(C1C3=CC=CC=C3Cl)OC(=CC2=O)CO)N

Introduction

Chemical Properties and Structural Characteristics

Basic Identification and Chemical Identifiers

Methyl 2-amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a structurally complex organic compound characterized by its unique fused heterocyclic system. It contains a pyrano[3,2-b]pyran core scaffold with multiple functional groups that contribute to its chemical reactivity and potential biological activity. The compound is assigned the CAS registry number 825602-70-8, which serves as its unique identifier in chemical databases and literature. The molecule possesses considerable structural complexity with multiple chiral centers and functional groups that influence its physicochemical properties and potential applications.

The compound can be systematically identified through various chemical notation systems, which are essential for database searches and structural analysis. These identifiers help researchers to precisely locate and reference the compound in scientific literature and chemical databases without ambiguity or confusion with structurally similar compounds.

Molecular Structure and Key Features

The compound features several key structural elements that contribute to its potential biological activity:

  • A fused pyrano[3,2-b]pyran ring system that serves as the central scaffold

  • An amino group at position 2 that can participate in hydrogen bonding interactions

  • A 2-chlorophenyl substituent at position 4 that provides lipophilicity and potential binding interactions

  • A hydroxymethyl group at position 6 that offers additional hydrogen bonding capabilities

  • A methyl carboxylate group at position 3 that could serve as a hydrogen bond acceptor

These structural features collectively determine the compound's three-dimensional conformation and its ability to interact with biological targets. The combination of hydrophilic (amino, hydroxymethyl) and hydrophobic (chlorophenyl) groups creates an amphipathic character that may be important for membrane permeability and binding to protein targets.

Chemical Identification Data

The comprehensive chemical identification data for the compound is presented in Table 1, providing essential information for researchers working with this molecule.

Table 1. Chemical Identification Data for Methyl 2-amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate

ParameterValue
CAS Number825602-70-8
Molecular FormulaC17H14ClNO6
Molecular Weight363.7 g/mol
IUPAC Namemethyl 2-amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate
Standard InChIInChI=1S/C17H14ClNO6/c1-23-17(22)13-12(9-4-2-3-5-10(9)18)15-14(25-16(13)19)11(21)6-8(7-20)24-15/h2-6,12,20H,7,19H2,1H3
Standard InChIKeyWHYIAIPWMMACBH-UHFFFAOYSA-N
Canonical SMILESCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3Cl)OC(=CC2=O)CO)N
PubChem Compound ID11838546

The InChI (International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System) notations provide standardized representations of the molecular structure, enabling accurate computational analysis and database searches.

Comparative Analysis with Related Compounds

Structural Analogs

Several structural analogs of Methyl 2-amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate have been reported in the literature, differing in the position of substituents, the nature of the ester group, or the heterocyclic core structure. Table 2 presents a comparison of this compound with selected structural analogs.

Table 2. Comparison of Methyl 2-amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate with Selected Structural Analogs

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
Methyl 2-amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate825602-70-8C17H14ClNO6363.7Reference compound
Methyl 2-amino-4-(3-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate879624-18-7C17H14ClNO6363.75Chloro substituent at position 3 on phenyl ring
Ethyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate883486-15-5C18H17ClN2O4360.8Pyrano[3,2-c]pyridine core instead of pyrano[3,2-b]pyran; ethyl ester instead of methyl ester

The comparison reveals subtle structural variations that may significantly impact the biological activity and physicochemical properties of these compounds .

Relationship to Other Heterocyclic Systems

The pyrano[3,2-b]pyran core of this compound is related to other important heterocyclic systems such as pyrano[2,3-c]pyrazoles, which have been synthesized through green chemistry approaches and have shown various biological activities. These relationships highlight the broader context of heterocyclic chemistry and its importance in medicinal chemistry research .

The structural similarities between these heterocyclic systems suggest potential similarities in synthetic approaches and biological targets. Understanding these relationships can guide the development of more efficient synthetic methods and the exploration of novel biological applications.

Research Applications and Future Perspectives

Current Research Status

While specific research on Methyl 2-amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate appears limited in the current literature, the broader family of pyrano derivatives continues to attract significant research interest due to their diverse biological activities and synthetic accessibility. Current research efforts may be focused on:

  • Developing more efficient and environmentally friendly synthetic routes

  • Exploring structure-activity relationships to optimize biological activity

  • Investigating specific mechanisms of action in biological systems

  • Assessing potential therapeutic applications in various disease models

Emerging Applications

Emerging applications for this compound and related pyrano derivatives may include:

  • Drug Discovery: As building blocks for the development of novel therapeutic agents targeting specific biological pathways.

  • Chemical Biology: As molecular probes for studying biological processes and identifying novel drug targets.

  • Materials Science: As precursors for the development of functional materials with specific properties.

  • Synthetic Methodology: As model compounds for developing new synthetic strategies and methodologies applicable to complex heterocyclic systems.

Future Research Directions

Future research directions for this compound may include:

  • Comprehensive evaluation of its biological activities across multiple targets and disease models

  • Development of more efficient and scalable synthetic routes

  • Exploration of structure-activity relationships through the synthesis and evaluation of structural analogs

  • Computational studies to predict interactions with biological targets and guide rational design efforts

  • Investigation of potential synergistic effects with established therapeutic agents

These research directions could significantly advance our understanding of this compound and its potential applications in various fields.

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